molecular formula C21H26N2O2 B11117450 N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide

N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide

Cat. No.: B11117450
M. Wt: 338.4 g/mol
InChI Key: HYDXXMOHGSFERI-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-yl)ethyl]-3,3-diphenylpropanamide is a synthetic propanamide derivative characterized by a central 3,3-diphenylpropanoic acid backbone linked to a 2-(morpholin-4-yl)ethylamine moiety. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility, modulate pharmacokinetics, and participate in hydrogen bonding interactions with biological targets.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C21H26N2O2/c24-21(22-11-12-23-13-15-25-16-14-23)17-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,22,24)

InChI Key

HYDXXMOHGSFERI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Modified Amine Substituents

(a) N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide
  • Structure: The morpholinoethyl group in the target compound is replaced with a benzothiazole ring ().
  • Implications: The benzothiazole moiety may enhance aromatic stacking interactions or target enzymes/receptors where planar heterocycles are favorable (e.g., kinase inhibitors).
  • Application : Patented derivatives () suggest utility in therapeutic areas requiring rigid aromatic systems.
(b) N-(N-6-Aminopyridin-2-yl)-3,3-diphenylpropanamide
  • Structure: Features an aminopyridine substituent instead of morpholinoethyl ().
  • Implications: The aminopyridine group introduces additional hydrogen-bonding sites, which may improve target affinity in polar binding pockets. Morpholinoethyl’s saturated ring system may confer greater metabolic stability compared to the unsaturated pyridine.
(c) 2-Fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
  • Structure : Shares a propanamide core but incorporates a piperidine-phenethyl group and fluorophenyl substituent ().
  • Implications: The piperidine-phenethyl group is critical for µ-opioid receptor binding, highlighting the role of substituent geometry in pharmacological activity.

Analogs with Morpholinoethyl Substituents in Different Scaffolds

(a) 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones
  • Structure: Morpholinoethyl linked to a thiopyrimidinone core ().
  • Implications: These compounds demonstrated antibacterial and antifungal activities, suggesting the morpholinoethyl group contributes to bioactivity in heterocyclic systems. In contrast, the target compound’s diphenylpropanamide scaffold may prioritize different targets (e.g., enzymes or receptors recognizing diphenyl motifs).
(b) PRE-084 (2-(Morpholin-4-yl)ethyl 1-phenylcyclohexane-1-carboxylate)
  • Structure: Morpholinoethyl ester linked to a phenylcyclohexane carboxylate ().
  • Implications: PRE-084 is a σ-1 receptor agonist, indicating the morpholinoethyl group’s compatibility with central nervous system targets. The target compound’s amide linkage and diphenyl groups may alter target selectivity compared to ester-based analogs.

Substituent Effects on Physicochemical and Pharmacological Properties

Key Findings :

Morpholinoethyl vs. Benzothiazole/Aminopyridine: Morpholinoethyl improves solubility and metabolic stability compared to benzothiazole but may reduce affinity in certain contexts (e.g., notes morpholinoethyl substituents lowered cannabinoid receptor affinity by 14-fold compared to n-pentyl groups). Aminopyridine introduces polarity but may increase susceptibility to oxidative metabolism.

Pharmacological and Therapeutic Potential

  • Antimicrobial Activity: Morpholinoethyl-thiopyrimidinones () show that the substituent can drive antibacterial/antifungal effects, but the target compound’s diphenylpropanamide core may shift activity toward other pathogens or mechanisms.
  • Central Nervous System (CNS) Targets: Analogs like PRE-084 () suggest morpholinoethyl’s compatibility with CNS targets, though the target compound’s lack of piperidine or ester groups may limit opioid or σ-1 receptor interactions.

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